![molecular formula C9H12BrN5S B061540 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol CAS No. 175202-35-4](/img/structure/B61540.png)
5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol
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Description
This chemical belongs to a class of compounds with significant importance due to their varied chemical and biological properties. It is a derivative of both pyrazole and triazole, which are notable for their applications in medicinal chemistry and agricultural chemistry.
Synthesis Analysis
The synthesis of related compounds often involves reactions of dibromo-triazole derivatives with NH-azoles under specific conditions. For instance, reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with 3,5-dimethylpyrazole lead to the formation of azolylmethyl-dibromo-dihydrothiazolo-triazoles, demonstrating the adaptability and reactivity of this compound class in synthesis (Khaliullin et al., 2014).
Molecular Structure Analysis
Molecular structures are typically confirmed using techniques such as NMR spectroscopy and elemental analysis. For example, S-alkyl derivatives of related triazole compounds have been structurally characterized to understand their framework and reactive sites (Fedotov et al., 2023).
Chemical Reactions and Properties
The compound's chemical reactions often involve nucleophilic substitution and cyclization, forming new rings or modifying existing structures. For example, the synthesis process may include the alkylation with bromoalkanes in methanol medium in the presence of sodium hydroxide, followed by reactions with other halogen-containing compounds for functional group transformations (Karrouchi et al., 2016).
Scientific Research Applications
Synthesis and Reactivity
5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is involved in various chemical reactions leading to the formation of complex heterocyclic compounds. For example, reactions with NH-azoles can produce 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, showcasing its versatility in synthesizing bioactive molecules (Khaliullin et al., 2014). Additionally, its cyclization with thiosemicarbazides forms triazole and thiadiazole derivatives, underlining its utility in medicinal chemistry (Maliszewska-Guz et al., 2005).
Antimicrobial and Antifungal Activities
Compounds derived from 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol have shown promise in antimicrobial applications. Synthesized derivatives have demonstrated significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, specific derivatives exhibit fungicidal activity, indicating their potential in treating fungal infections (El-Telbani et al., 2007).
Pharmacological Potential
The structural modification of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol and its derivatives has led to compounds with significant pharmacological potential. For instance, Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized, showing notable analgesic and antioxidant activities (Karrouchi et al., 2016). This highlights the chemical's utility in developing new therapeutic agents.
properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5S/c1-5-8(10)6(2)15(13-5)4-7-11-12-9(16)14(7)3/h4H2,1-3H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGVTBCAWLRSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370798 |
Source
|
Record name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175202-35-4 |
Source
|
Record name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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